N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
The synthesis of N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazole ring, followed by further cyclization with pyridazine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.
Scientific Research Applications
N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other triazolopyridazine derivatives, such as:
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: Known for its potential as a kinase inhibitor.
3-(4-isopropylthiazol-2-yl)-6-substituted phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: Evaluated for antimicrobial activity.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Studied for their anticancer properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H19N5 |
---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
N-(3-methylbutyl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C16H19N5/c1-12(2)10-11-17-14-8-9-15-18-19-16(21(15)20-14)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,17,20) |
InChI Key |
AGDPRFHMDHAHHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.